molecular formula C17H13ClFNO2S2 B2577227 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034477-85-3

2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No. B2577227
CAS RN: 2034477-85-3
M. Wt: 381.86
InChI Key: JRRBSFURCADTGZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 4th positions, respectively. The amide group is further substituted with a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group. Benzamides are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The chlorine and fluorine atoms would be expected to add electronegativity to the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine and fluorine substituents on the benzene ring could be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring could contribute to the compound’s stability and solubility .

Scientific Research Applications

Synthesis and Antipathogenic Activity

A related study focuses on the synthesis and characterization of acylthioureas with significant antipathogenic activity, demonstrating potential as novel anti-microbial agents with antibiofilm properties. This research highlights the importance of specific substituents in enhancing the interaction with bacterial cells, notably against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The study underscores the potential of such compounds for further development into anti-microbial agents, suggesting a similar potential for 2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide in targeted applications against bacterial infections and biofilm-associated pathogens (Limban, Marutescu, & Chifiriuc, 2011).

Development of Fluorescent Probes

Another study explores the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents, indicating the broad utility of fluorine substitutions in enhancing the biological activity of compounds. The incorporation of fluorine atoms into the molecular structure of pharmacologically relevant compounds often results in improved activity and selectivity, suggesting that this compound could serve as a valuable precursor or candidate in the development of fluorescent probes for biomedical research, given its structural features that may favor interaction with specific biological targets (Holla, Bhat, & Shetty, 2003).

Molecular Imaging Applications

In the context of Alzheimer's disease research, compounds structurally related to this compound, such as selective serotonin 1A (5-HT(1A)) molecular imaging probes, have been utilized in positron emission tomography (PET) for quantifying receptor densities in the living brain. This application underlines the potential of the compound for the development of diagnostic tools or therapeutic agents targeting neurological conditions, by enabling the in vivo visualization and quantification of biological processes at the molecular level (Kepe et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve investigating its physical and chemical properties, as well as its safety and potential hazards .

properties

IUPAC Name

2-chloro-4-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S2/c18-13-9-11(19)5-6-12(13)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRBSFURCADTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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